![molecular formula C₈H₁₃N₄O₈P B028856 [[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] dihydrogen phosphate CAS No. 2226-72-4](/img/structure/B28856.png)
[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is also known as Sodium ( (2R,3S,4R,5R)-5- (4-amino-2-oxopyrimidin-1 (2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogentriphosphate . It has a molecular weight of 527.12 . The compound is a white to off-white solid .
Molecular Structure Analysis
The InChI code for the compound is1S/C9H16N3O14P3.2Na/c10-5-1-2-12 (9 (15)11-5)8-7 (14)6 (13)4 (24-8)3-23-29 (22,25-27 (16,17)18)26-28 (19,20)21;;/h1-2,4,6-8,13-14H,3H2, (H2,10,11,15) (H2,16,17,18) (H2,19,20,21);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1
. Physical And Chemical Properties Analysis
The compound is a white to off-white solid . It has a molecular weight of 527.12 . The InChI code for the compound is1S/C9H16N3O14P3.2Na/c10-5-1-2-12 (9 (15)11-5)8-7 (14)6 (13)4 (24-8)3-23-29 (22,25-27 (16,17)18)26-28 (19,20)21;;/h1-2,4,6-8,13-14H,3H2, (H2,10,11,15) (H2,16,17,18) (H2,19,20,21);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1
.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of this compound is currently unknown. It’s worth noting that this compound is structurally similar to cytidine monophosphate (cmp) , which is a key component in the synthesis of RNA and DNA. CMP is involved in numerous biochemical reactions within the cell, acting as a substrate for enzymes such as RNA polymerases and DNA ligases .
Mode of Action
Given its structural similarity to CMP, it may interact with the same enzymes and participate in similar biochemical reactions
Biochemical Pathways
The compound may be involved in the nucleotide metabolism pathway, specifically in the synthesis and degradation of nucleic acids . As a potential analog of CMP, it could affect the synthesis of RNA and DNA, and thereby influence gene expression and protein synthesis .
Result of Action
If it acts as a CMP analog, it could potentially influence the synthesis of RNA and DNA, affecting cellular functions ranging from gene expression to cell division . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially denature the compound or its targets, altering their interactions. Similarly, the presence of other molecules could compete with the compound for its targets, affecting its efficacy .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the hydroxyl groups on the sugar moiety, followed by the coupling of the protected sugar with the amino acid derivative and subsequent deprotection of the hydroxyl groups. Finally, the dihydrogen phosphate group is introduced to form the target compound.", "Starting Materials": [ "2-deoxy-D-ribose", "4-nitrophenyl chloroformate", "triethylamine", "4-amino-2-oxypyrimidine", "N-hydroxysuccinimide", "N,N'-dicyclohexylcarbodiimide", "Fmoc-L-glutamic acid", "1-hydroxybenzotriazole", "diethyl ether", "dichloromethane", "triisopropylsilane", "trifluoroacetic acid", "diisopropylethylamine", "tetrahydrofuran", "sodium phosphate dibasic", "sodium phosphate monobasic", "water" ], "Reaction": [ "2-deoxy-D-ribose is protected with 4-nitrophenyl chloroformate in the presence of triethylamine to form the 2-deoxy-D-ribose-1-(4-nitrophenyl)carbonate intermediate.", "The intermediate is coupled with 4-amino-2-oxypyrimidine in the presence of N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form the protected sugar-amino acid derivative.", "The amino group is deprotected using trifluoroacetic acid in dichloromethane with triisopropylsilane as a scavenger to form the unprotected sugar-amino acid derivative.", "The unprotected sugar-amino acid derivative is coupled with Fmoc-L-glutamic acid in the presence of 1-hydroxybenzotriazole and N,N'-dicyclohexylcarbodiimide to form the protected target compound.", "The dihydrogen phosphate group is introduced by treating the protected target compound with diisopropylethylamine and a mixture of sodium phosphate dibasic and sodium phosphate monobasic in water.", "The final product, [[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] dihydrogen phosphate, is obtained by deprotection of the hydroxyl groups using tetrahydrofuran and triisopropylsilane." ] } | |
CAS-Nummer |
2226-72-4 |
Molekularformel |
C₈H₁₃N₄O₈P |
Molekulargewicht |
324.18 g/mol |
IUPAC-Name |
[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] dihydrogen phosphate |
InChI |
InChI=1S/C8H13N4O8P/c9-3-1-2-12(8(15)10-3)7-5(14)4(13)6(19-7)11-20-21(16,17)18/h1-2,4-7,11,13-14H,(H2,9,10,15)(H2,16,17,18)/t4-,5+,6-,7+/m0/s1 |
InChI-Schlüssel |
BQAIGNPMSFSACN-BNHYGAARSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)NOP(=O)(O)O)O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)NOP(=O)(O)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)NOP(=O)(O)O)O)O |
Synonyme |
4-Amino-1-(5-O-phosphono-β-D-ribofuranosyl)-1,3,5-triazin-2(1H)-one; 4-Amino-1-β-D-ribofuranosyl- s-triazin-2(1H)-one 5’-Phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.